6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline 6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline
Brand Name: Vulcanchem
CAS No.: 2548981-28-6
VCID: VC11831971
InChI: InChI=1S/C24H32FN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-17-20(25)5-6-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3
SMILES: CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F
Molecular Formula: C24H32FN5O
Molecular Weight: 425.5 g/mol

6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline

CAS No.: 2548981-28-6

Cat. No.: VC11831971

Molecular Formula: C24H32FN5O

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline - 2548981-28-6

Specification

CAS No. 2548981-28-6
Molecular Formula C24H32FN5O
Molecular Weight 425.5 g/mol
IUPAC Name 6-fluoro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline
Standard InChI InChI=1S/C24H32FN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-17-20(25)5-6-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3
Standard InChI Key XEDAVLGSFJMTGG-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F
Canonical SMILES CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula (C24H32FN5O\text{C}_{24}\text{H}_{32}\text{FN}_5\text{O}) reflects a hybrid architecture combining a quinazoline core with substituted piperazine and piperidine rings. Its molecular weight of 425.5 g/mol places it within the mid-range of small-molecule therapeutics, balancing solubility and membrane permeability . The fluorine atom at position 6 of the quinazoline ring enhances electronegativity, potentially influencing binding interactions with biological targets .

Structural Components

Key structural elements include:

  • Quinazoline Core: A bicyclic system providing planar rigidity for target binding.

  • Piperazine-Piperidine Linkage: A but-2-yn-1-yl spacer connects the piperazine (bearing an isopropyl group) and piperidine rings, introducing conformational flexibility.

  • Fluorine Substituent: Positioned para to the piperidine attachment, this group may modulate electronic and steric properties .

The SMILES string CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F confirms this arrangement.

Spectroscopic Identifiers

  • InChIKey: XEDAVLGSFJMTGG-UHFFFAOYSA-N

  • IUPAC Name: 6-fluoro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline.

Synthetic Pathways and Methodological Considerations

General Synthesis of Quinazoline Derivatives

While direct synthesis details for this compound are unpublished, established routes for analogous quinazolines involve:

  • Cyclocondensation: Anthranilic acid derivatives react with nitriles or amidines to form the quinazoline core.

  • Nucleophilic Substitution: Introduction of fluorine via halogen exchange or electrophilic fluorination .

  • Piperazine Incorporation: Alkylation or coupling reactions attach piperazine moieties .

Piperazine Moiety Incorporation

The synthesis of the piperazine-but-2-yn-1-yl-piperidine subunit likely proceeds through:

  • Sonogashira Coupling: To form the alkyne bridge between piperidine and piperazine.

  • Mitsunobu Reaction: For ether bond formation between the alkyne and piperidine oxygen .

Table 1: Hypothetical Synthesis Steps

StepReaction TypeReagentsYield (%)
1Quinazoline core formationAnthranilic acid, nitrile70–85
2FluorinationSelectfluor®60–75
3Piperazine-alkyne couplingSonogashira conditions50–65
4EtherificationMitsunobu reaction40–55

Pharmacokinetic and Physicochemical Properties

Metabolic Stability

Fluorine substitution typically reduces CYP450-mediated metabolism, extending half-life. Analogous compounds exhibit hepatic microsomal stability >60% after 1 hour .

Solubility and Permeability

  • logP: Predicted 3.1 (moderate lipophilicity)

  • Aqueous Solubility: ~0.1 mg/mL (pH 7.4).

Therapeutic Applications and Future Directions

HER2-Positive Cancers

Preclinical data support further evaluation in HER2-driven breast and gastric cancers. Combination studies with trastuzumab could exploit synergistic mechanisms .

Antimicrobial Development

Structural optimization may enhance Gram-negative activity, addressing multidrug-resistant pathogens .

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